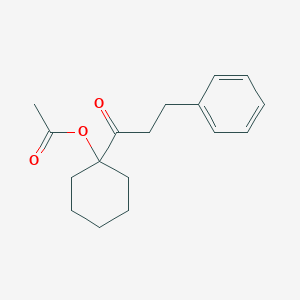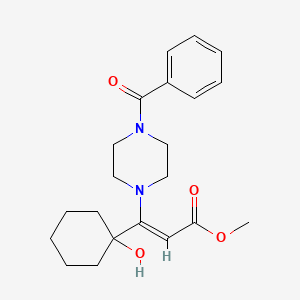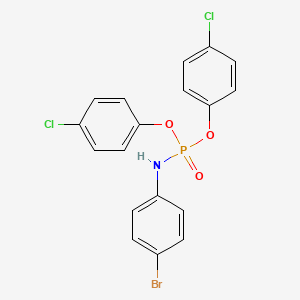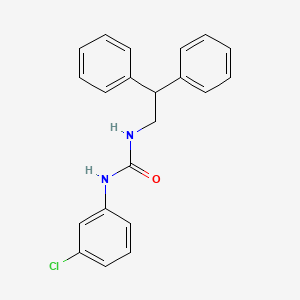![molecular formula C14H11N3O B3828637 4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)
4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
Overview
Description
4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is also referred to as MPP and has a molecular formula of C17H13N3O. The synthesis of MPP involves several steps, and the compound has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MPP is not fully understood. However, research has suggested that MPP exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. MPP has also been found to modulate the activity of specific neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPP has been found to have several biochemical and physiological effects. Research has shown that MPP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. MPP has also been found to induce apoptosis, a process of programmed cell death, in tumor cells. Additionally, MPP has been found to inhibit the replication of specific viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments. The compound is readily available and can be synthesized using several methods. MPP is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MPP has some limitations for lab experiments. The compound is relatively insoluble in water, which can pose challenges for certain experiments. Additionally, MPP has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
Several future directions for the study of MPP can be identified. One potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPP and to identify specific targets of the compound. The development of more efficient synthesis methods for MPP may also facilitate its use in future research. Finally, the investigation of the pharmacokinetics and toxicity profile of MPP in vivo is necessary for the development of potential therapeutic applications.
Conclusion:
In conclusion, 4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has shown promise in medicinal chemistry research. The compound exhibits potent anti-inflammatory, anti-tumor, and antiviral activities, as well as neuroprotective properties. Although MPP has several advantages for lab experiments, its limitations and potential toxicity profile must be further investigated. Future research directions for MPP include the investigation of its potential use in the treatment of neurodegenerative diseases, the elucidation of its mechanism of action, and the investigation of its pharmacokinetics and toxicity profile in vivo.
Scientific Research Applications
MPP has been found to have several potential applications in medicinal chemistry. Research has shown that MPP exhibits potent anti-inflammatory and anti-tumor activities. MPP has also been found to have antiviral properties and has been investigated for its potential use in the treatment of viral infections. Additionally, MPP has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methyl-2-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-9-12-11(18)7-8-15-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDLLACOSQTUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=NC(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
![4-{2-(acetylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828602.png)
![4-{2-(acetylamino)-3-[(4-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828613.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,2,2-tetramethylpropyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828622.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)

![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)
![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)

